4-Hydroxy Propafenone Hydrochloride

Descripción general

Descripción

4-Hydroxy Propafenone Hydrochloride is a metabolite of Propafenone, a class 1C antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias. This compound is known for its role in the management of rapid heartbeats by inhibiting sodium channels in cardiac cells, thereby reducing excitability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propafenone Hydrochloride involves multiple steps. One common method starts with phenol and diethyl benzyl malonate as initiation materials. The process includes cyclic condensation, water hydrolysis, etherification, amination, and finally, salification with hydrochloric acid . Another method involves the use of epichlorohydrin and n-propylamine in the reaction sequence .

Industrial Production Methods: Industrial production often employs sustained-release technologies to control the release speed of the compound. Techniques such as hydrophilic gel sustained release and extrusion-spheronization are used to maintain stable blood concentrations over extended periods .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group at the para position on the aromatic ring undergoes oxidation under specific conditions. For example:

-

Quinone formation : Oxidation with strong oxidizing agents (e.g., KMnO₄ or CrO₃) converts the hydroxyl group to a quinone structure, altering electron distribution in the aromatic system.

-

Side-chain oxidation : The propan-1-one moiety may oxidize to carboxylic acid derivatives under harsh conditions, though this is less common due to steric hindrance.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Aromatic oxidation | KMnO₄ (acidic) | Quinone derivative | Position-dependent selectivity |

| Ketone oxidation | CrO₃, H₂SO₄ | Carboxylic acid | Limited by steric factors |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, with the protonated amine (pKa ~9.5) and phenolic hydroxyl (pKa ~10) contributing to pH-dependent solubility:

-

Deprotonation : At physiological pH (7.4), the hydroxyl group remains protonated, while the amine group retains partial positive charge, enhancing water solubility .

-

Salt formation : Reacts with strong bases (e.g., NaOH) to form freebase 4-Hydroxy Propafenone, which precipitates from solution .

Conjugation Reactions

The hydroxyl group participates in Phase II metabolic conjugation:

-

Glucuronidation : UDP-glucuronosyltransferases catalyze the formation of a β-D-glucuronide conjugate, enhancing excretion.

-

Sulfation : Sulfotransferases mediate sulfate ester formation, though this pathway is less prevalent in humans for this compound.

| Conjugation Type | Enzyme System | Biological Role |

|---|---|---|

| Glucuronidation | UGT1A1, UGT1A9 | Detoxification/excretion |

| Sulfation | SULT1A1 | Minor metabolic route |

Degradation Pathways

Stability studies reveal three primary degradation mechanisms:

-

Hydrolytic degradation : The propoxy chain undergoes hydrolysis in acidic conditions (pH <3), forming 4-hydroxypropiophenone and aminopropanol derivatives.

-

Photodegradation : UV exposure (λ = 254 nm) causes cleavage of the ketone group, yielding benzaldehyde analogs.

-

Thermal decomposition : Above 150°C, decarboxylation occurs at the propanone moiety, generating volatile byproducts.

Synthetic Modifications

While primarily a metabolite, its deuterated analog (4-Hydroxy Propafenone-d5 HCl) is synthesized via:

-

Isotopic exchange : Propafenone intermediates undergo H/D exchange using D₂O and catalytic Pd/C at elevated temperatures.

-

Reductive amination : Deuterated propylamine reacts with ketone precursors under hydrogenation conditions.

Analytical Interactions

In mass spectrometry (ESI+ mode):

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiarrhythmic Properties:

4-Hydroxy Propafenone Hydrochloride is primarily recognized for its role in managing paroxysmal atrial fibrillation and ventricular arrhythmias. It functions by inhibiting sodium channels, thereby stabilizing myocardial membranes and reducing excitability in cardiac tissues. This mechanism is vital for prolonging the time to recurrence of symptomatic atrial fibrillation in patients without structural heart disease .

2. Metabolism and Pharmacokinetics:

Research indicates that this compound is a major metabolite of Propafenone, influencing its pharmacokinetic profile. The compound exhibits a higher bioavailability in patients with impaired hepatic function, necessitating careful dose adjustments to avoid toxicity . Understanding its metabolic pathways is essential for optimizing therapeutic regimens and minimizing adverse effects.

Toxicological Insights

1. Adverse Effects:

Clinical trials have reported various adverse effects associated with Propafenone, including proarrhythmia and congestive heart failure. Specifically, this compound has been linked to increased risks of ventricular arrhythmias in susceptible populations . Monitoring for these adverse reactions is critical during treatment.

2. Case Studies:

A notable case study highlighted the occurrence of gross hematuria in an elderly patient receiving Propafenone therapy, suggesting that 4-Hydroxy Propafenone may contribute to renal complications under certain conditions . Such case reports underscore the importance of vigilance in clinical settings.

Research Applications

1. Anticancer Potential:

Emerging studies have explored the antioxidant and anticancer properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar properties have shown promise in reducing cell viability in cancer models while maintaining low toxicity towards non-cancerous cells . This aspect opens avenues for further investigation into the potential repurposing of 4-Hydroxy Propafenone as an anticancer agent.

2. Structure-Activity Relationship Studies:

Research into the structure-activity relationships of 4-Hydroxy Propafenone derivatives has revealed insights into their pharmacological profiles. These studies are crucial for developing more effective compounds with improved therapeutic indices .

Data Summary

Mecanismo De Acción

4-Hydroxy Propafenone Hydrochloride exerts its effects by inhibiting sodium channels in cardiac cells, which reduces the influx of sodium ions. This action decreases the excitability of the cells, thereby stabilizing the cardiac membrane and preventing arrhythmias . The compound also has weak beta-blocking activity, which can contribute to its therapeutic effects .

Comparación Con Compuestos Similares

Propafenone: The parent compound, used for similar therapeutic purposes.

Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.

Lidocaine: A class 1B antiarrhythmic agent with local anesthetic effects.

Uniqueness: 4-Hydroxy Propafenone Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Propafenone. Its sustained-release formulations and specific pharmacokinetic properties make it distinct from other similar compounds .

Actividad Biológica

4-Hydroxy Propafenone Hydrochloride is a significant metabolite of the antiarrhythmic drug propafenone. This compound has garnered attention due to its pharmacological properties and biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Overview of Propafenone and Its Metabolites

Propafenone is classified as a Class 1C antiarrhythmic agent, primarily used to manage paroxysmal atrial fibrillation and ventricular arrhythmias. It functions by inhibiting sodium channels, thereby reducing the upstroke velocity of action potentials in cardiac tissues . The metabolism of propafenone leads to the formation of several active metabolites, including 4-Hydroxy Propafenone, which plays a crucial role in its pharmacodynamic profile.

Biological Activity and Mechanisms

1. Pharmacodynamics:

4-Hydroxy Propafenone exhibits notable antiarrhythmic activity similar to its parent compound. It is known to affect various ion channels, particularly sodium and potassium channels, contributing to its therapeutic effects. The compound enhances the effective refractory period and decreases spontaneous automaticity in cardiac tissues .

2. P-Glycoprotein Inhibition:

Research indicates that 4-Hydroxy Propafenone has a significant inhibitory effect on P-glycoprotein (P-gp), an ATP-dependent efflux pump that influences drug absorption and distribution. This inhibition can lead to increased bioavailability of co-administered drugs, raising concerns about potential drug-drug interactions . A study demonstrated that propafenone analogs with a hydroxy group at position 4 exhibit a tenfold increase in P-gp inhibitory activity compared to those without such modifications .

3. Metabolic Pathways:

The metabolism of propafenone is complex, involving cytochrome P450 enzymes (CYP2D6 being the most significant) which convert it into various metabolites, including 4-Hydroxy Propafenone. The pharmacokinetics of this metabolite may differ based on genetic polymorphisms affecting enzyme activity, leading to variability in patient responses .

Case Studies

Case Study 1: Proarrhythmic Events

In clinical trials involving propafenone hydrochloride, approximately 4.7% of patients experienced new or worsened ventricular arrhythmias, which may be attributed to the effects of its metabolites like 4-Hydroxy Propafenone. The majority of these cases occurred within the first week of treatment .

Case Study 2: Pediatric Use

A study focused on pediatric patients demonstrated that an extemporaneous suspension of propafenone maintained therapeutic plasma levels without significant adverse effects. This highlights the importance of understanding the biological activity and stability of metabolites like 4-Hydroxy Propafenone in different populations .

Data Table: Biological Activity Summary

| Parameter | Description |

|---|---|

| Compound Name | This compound |

| Mechanism of Action | Sodium channel inhibition; P-glycoprotein inhibition |

| Therapeutic Uses | Management of atrial fibrillation; ventricular arrhythmias |

| Metabolism | Primarily via CYP2D6; yields active metabolites |

| Bioavailability | Varies significantly due to first-pass metabolism |

| Adverse Effects | Potential for proarrhythmia; agranulocytosis (rare) |

Research Findings

Recent studies have expanded our understanding of how structural modifications, such as the addition of hydroxyl groups, impact the biological activity of propafenone analogs. These modifications enhance binding affinity to target proteins involved in drug transport and metabolism . Moreover, deuterated forms like 4-Hydroxy Propafenone-d5 have been explored for their altered pharmacokinetic profiles, suggesting potential benefits in drug development strategies .

Propiedades

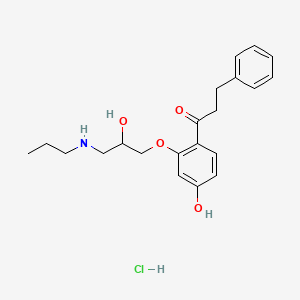

IUPAC Name |

1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSKHMUIJZGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662023 | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86383-31-5 | |

| Record name | 1-Propanone, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86383-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.